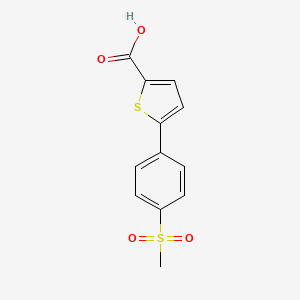

5-(4-Methanesulfonyl-phenyl)-thiophene-2-carboxylic acid

Descripción

5-(4-Methanesulfonyl-phenyl)-thiophene-2-carboxylic acid is a thiophene derivative featuring a carboxylic acid group at position 2 and a 4-methanesulfonylphenyl substituent at position 4. These properties make it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to electronic and steric effects .

Structure

3D Structure

Propiedades

IUPAC Name |

5-(4-methylsulfonylphenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4S2/c1-18(15,16)9-4-2-8(3-5-9)10-6-7-11(17-10)12(13)14/h2-7H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLLCRVVYQSLIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(S2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methanesulfonyl-phenyl)-thiophene-2-carboxylic acid typically involves the reaction of 4-methanesulfonyl-phenylacetic acid with thiophene-2-carboxylic acid under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction, followed by acidification to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

5-(4-Methanesulfonyl-phenyl)-thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiophene derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

5-(4-Methanesulfonyl-phenyl)-thiophene-2-carboxylic acid serves as a versatile building block in the synthesis of various organosulfur compounds. Its sulfonyl group enhances reactivity, making it suitable for several chemical transformations:

- Sulfone Formation : The compound can be utilized to synthesize sulfones through nucleophilic substitution reactions. Sodium sulfinates derived from this compound have been shown to participate in C–S bond-forming reactions, leading to the creation of complex organosulfur architectures .

- Multicomponent Reactions : The compound's unique structure allows it to act as a participant in multicomponent reactions, facilitating the formation of diverse molecular frameworks. This versatility is particularly valuable in the development of pharmaceuticals and agrochemicals .

Medicinal Chemistry

The medicinal applications of 5-(4-Methanesulfonyl-phenyl)-thiophene-2-carboxylic acid are noteworthy:

- Anticancer Activity : Research has indicated that thiophene derivatives exhibit potential anticancer properties. The incorporation of the methanesulfonyl group may enhance the bioactivity of these compounds by improving solubility and bioavailability, making them suitable candidates for further development as anticancer agents .

- Antimicrobial Properties : Compounds containing thiophene rings are known for their antimicrobial activities. The presence of the methanesulfonyl group could augment this property, leading to the development of new antimicrobial agents .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing 5-(4-Methanesulfonyl-phenyl)-thiophene-2-carboxylic acid through a series of chemical reactions involving aromatic nucleophilic substitutions and oxidation processes. The final product was characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its structure and purity .

In another research project, the biological activities of various thiophene derivatives, including 5-(4-Methanesulfonyl-phenyl)-thiophene-2-carboxylic acid, were evaluated against different cancer cell lines. The results indicated that these compounds exhibited significant cytotoxic effects, suggesting their potential as therapeutic agents in oncology .

Data Table: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Chemical Synthesis | Building block for organosulfur compounds | Versatility in creating complex molecules |

| Medicinal Chemistry | Anticancer and antimicrobial properties | Potential new therapeutic agents |

| Case Studies | Synthesis methods and biological activity assessment | Validation of efficacy |

Mecanismo De Acción

The mechanism of action of 5-(4-Methanesulfonyl-phenyl)-thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators. The methanesulfonyl group is crucial for its binding affinity and selectivity towards these targets .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

Key Compounds Analyzed :

5-(Methylthio)thiophene-2-carboxylic acid (CAS 20873-58-9):

- Substituent: Methylthio (SMe) at position 5.

- Properties: Lower polarity due to the less oxidized sulfur atom. Melting point: 103–105°C .

- Significance: The thioether group is lipophilic, favoring membrane permeability but reducing aqueous solubility compared to sulfones.

5-(Methylsulfonyl)thiophene-2-carboxylic acid (CAS 60166-86-1):

- Substituent: Methylsulfonyl (SO₂Me) at position 5.

- Properties: Higher polarity and melting point (201.4–203.9°C) due to the sulfone’s strong electron-withdrawing nature and hydrogen-bonding capacity .

- Significance: Enhanced solubility and metabolic stability compared to thioethers, making it more suitable for drug design.

5-(4-Bromophenyl)thiophene-2-carbothioate (Compound 3ae):

- Substituent: 4-Bromophenyl at position 5 with a carbothioate ester.

- Properties: Bromine’s moderate electron-withdrawing effect and steric bulk.

- Significance: Demonstrated activity as a SARS-CoV-2 main protease inhibitor, highlighting the role of halogenated aryl groups in enzyme targeting .

5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid: Substituent: 4-Methylthiophenyl at position 5. Properties: Combines thiophene’s aromaticity with a thioether-linked phenyl ring.

Data Table: Comparative Analysis of Key Thiophene Derivatives

Actividad Biológica

5-(4-Methanesulfonyl-phenyl)-thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and therapeutic applications, supported by data tables and case studies.

The biological activity of 5-(4-methanesulfonyl-phenyl)-thiophene-2-carboxylic acid is primarily attributed to its interaction with various molecular targets involved in cellular processes. The compound has demonstrated:

- Inhibition of Enzymatic Activity : It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, leading to the induction of apoptosis in cancer cell lines such as MCF-7 and HCT-116.

- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by modulating the NF-kB signaling pathway, which is pivotal in inflammatory responses .

The biochemical properties of this compound include:

- Stability : It maintains biological activity over prolonged periods under various experimental conditions, indicating good stability.

- Cellular Effects : The compound induces apoptosis by altering cell cycle progression, effectively reducing cell viability in cancerous cells .

Research Findings

Recent studies have highlighted various aspects of the compound's biological activity:

Table 1: Summary of Biological Activities

Case Studies

Several case studies have investigated the efficacy of 5-(4-methanesulfonyl-phenyl)-thiophene-2-carboxylic acid in different biological contexts:

- Cancer Cell Lines : In vitro studies showed that treatment with the compound resulted in significant apoptosis in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, demonstrating its potential as an anticancer agent.

- Inflammatory Models : In animal models of inflammation, compounds similar to 5-(4-methanesulfonyl-phenyl)-thiophene-2-carboxylic acid were able to reduce markers of inflammation significantly, suggesting a therapeutic role in chronic inflammatory diseases .

Pharmacokinetics and Metabolism

The pharmacokinetic profile indicates that the compound undergoes biotransformation primarily in the liver via cytochrome P450 enzymes, which affects its metabolism and bioavailability. Studies have shown that its distribution within tissues is mediated by specific transporters, allowing it to accumulate in target sites for enhanced efficacy .

Q & A

Q. What are the standard synthetic routes for preparing 5-(4-methanesulfonyl-phenyl)-thiophene-2-carboxylic acid, and what key reaction conditions are required?

Methodological Answer: The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach the 4-methanesulfonyl-phenyl group to the thiophene ring. For example, diaryl thiophene derivatives are synthesized by reacting brominated thiophene intermediates with aryl boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of toluene/ethanol/water at 80–100°C . Post-functionalization of the thiophene-2-carboxylic acid moiety may require protection/deprotection strategies for the carboxylic acid group to avoid side reactions. Final purification often involves column chromatography and recrystallization using solvents like ethanol or dichloromethane/hexane .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: 1H/13C NMR is critical for confirming substitution patterns on the thiophene and phenyl rings. For instance, aromatic protons in the thiophene ring typically resonate between δ 7.0–8.0 ppm, while the methanesulfonyl group’s methyl protons appear as a singlet near δ 3.0–3.5 ppm . High-resolution mass spectrometry (HRMS) validates the molecular formula, and FT-IR confirms functional groups (e.g., S=O stretch at ~1150 cm⁻¹ for sulfonyl groups) .

Q. How can researchers assess the purity of this compound, and what analytical methods are recommended?

Methodological Answer: Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for purity assessment, using a C18 column and acetonitrile/water mobile phase . Elemental analysis (C, H, N, S) should match theoretical values within ±0.4%. Thermal gravimetric analysis (TGA) can detect solvent residues or decomposition, with melting points verified via differential scanning calorimetry (DSC) .

Q. What are the typical solubility properties of this compound, and how do they influence experimental design?

Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxylic acid and sulfonyl groups. Solubility in DMSO (≥50 mg/mL) is critical for in vitro assays. For kinetic studies, prepare stock solutions in DMSO and dilute in buffer (e.g., PBS) to avoid precipitation .

Q. Which in vitro assays are commonly employed to evaluate the biological activity of this compound?

Methodological Answer: Anti-inflammatory activity is assessed via COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) or fluorometric methods . Cytotoxicity is measured against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50 values calculated from dose-response curves .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions for introducing the 4-methanesulfonyl-phenyl substituent to the thiophene ring?

Methodological Answer: Optimize catalyst systems (e.g., PdCl₂(dppf) with SPhos ligand) and reaction stoichiometry (1:1.2 thiophene bromide to boronic acid). Microwave-assisted synthesis at 120°C for 30 minutes improves yields (>85%) compared to traditional heating. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1) and address side products (e.g., dehalogenation) by adjusting base strength (K₂CO₃ vs. Cs₂CO₃) .

Q. What strategies are effective in resolving contradictory biological activity data reported for this compound across different studies?

Methodological Answer: Contradictions often arise from assay variability (e.g., cell line heterogeneity, enzyme batch differences). Standardize protocols using reference inhibitors (e.g., indomethacin for COX-2) and validate purity via HPLC before testing. Meta-analysis of IC50 values under consistent conditions (pH, temperature) can clarify discrepancies .

Q. How does the electron-withdrawing methanesulfonyl group influence the compound’s reactivity in further derivatization reactions?

Methodological Answer: The -SO₂CH₃ group activates the phenyl ring toward nucleophilic aromatic substitution (e.g., nitration, halogenation) at the meta position. However, it deactivates the thiophene ring, necessitating harsher conditions for electrophilic substitutions. Computational modeling (DFT) predicts charge distribution and guides regioselective modifications .

Q. What computational approaches are suitable for predicting the binding affinity of this compound to cyclooxygenase isoforms?

Methodological Answer: Molecular docking (AutoDock Vina) with COX-2 crystal structures (PDB: 5KIR) identifies key interactions (e.g., hydrogen bonds with Arg120, hydrophobic contacts with Tyr385). MD simulations (GROMACS) assess binding stability over 100 ns trajectories, while QSAR models correlate substituent electronegativity with inhibitory potency .

Q. How can X-ray crystallography be utilized to determine the three-dimensional structure of this compound, and what challenges might arise?

Methodological Answer: Grow single crystals via slow evaporation of a saturated DMSO/water solution. Data collection at 100 K with synchrotron radiation (λ = 0.9 Å) resolves heavy atoms (sulfur, oxygen). Refinement using SHELXL may encounter challenges due to disordered sulfonyl groups; apply anisotropic displacement parameters and restraints for accurate modeling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.